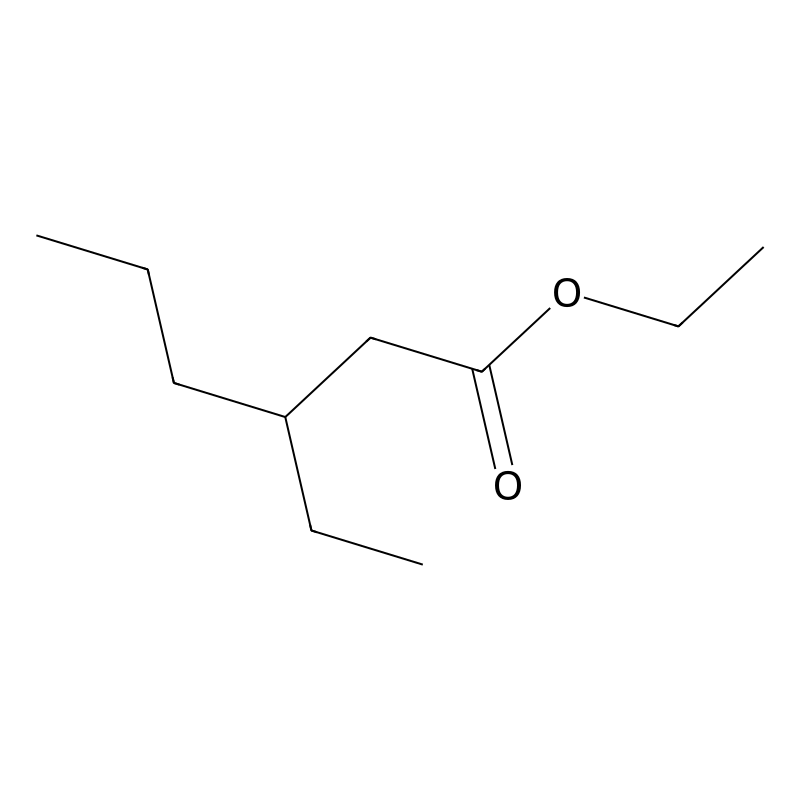

Ethyl 3-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-ethylhexanoate is an ester compound with the molecular formula CHO and a CAS number of 84612-77-1. It is synthesized from the reaction of 3-ethylhexanoic acid and ethanol. This compound is characterized by its fruity aroma and is often used in flavoring and fragrance applications, as well as in various chemical syntheses. Its structure features a long carbon chain, contributing to its hydrophobic properties and potential applications in lipid-related studies .

Flavor Chemistry:

Ethyl 3-hydroxyhexanoate, also known as ethyl 3-hydroxycaproate, is primarily studied and utilized in scientific research related to flavor chemistry. This compound is a naturally occurring ester found in various fruits, including strawberries, pineapples, oranges, and grapefruits []. Research focuses on understanding its role in contributing to the overall flavor profile of these fruits and exploring its potential applications as a flavoring agent in the food and beverage industry [, ].

Enzymatic Synthesis:

Scientists are investigating the use of enzymes for the efficient and sustainable production of ethyl 3-hydroxyhexanoate. This research involves identifying and optimizing enzymes that can catalyze the esterification reaction between 3-hydroxyhexanoic acid and ethanol []. This approach offers a cleaner and more environmentally friendly alternative to traditional chemical synthesis methods.

Biodegradation Studies:

Research also explores the biodegradability of ethyl 3-hydroxyhexanoate. Understanding how different microorganisms break down this compound can be crucial for assessing its environmental impact and potential applications in eco-friendly products [].

Other Potential Applications:

While the current research primarily focuses on flavor chemistry and biocatalysis, there is ongoing exploration of potential applications of ethyl 3-hydroxyhexanoate in other scientific fields. These include:

- Cosmetics and personal care products: Due to its pleasant fruity odor, the compound might be explored as a fragrance ingredient.

- Pharmaceutical research: Some studies investigate the potential biological activities of ethyl 3-hydroxyhexanoate, but further research is needed to understand its potential therapeutic effects.

- Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-ethylhexanoic acid and ethanol. This reaction is reversible and can be driven to completion by removing one of the products:

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to different esters:

- Oxidation: Under certain conditions, ethyl 3-ethylhexanoate may be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents used.

Ethyl 3-ethylhexanoate is typically synthesized through the following methods:

- Esterification: The primary method involves the direct esterification of 3-ethylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid:

- Reactants: 3-Ethylhexanoic acid + Ethanol

- Catalyst: Acid (e.g., sulfuric acid)

- Conditions: Heat under reflux

- Transesterification: This method can also be employed using a triglyceride source along with ethanol, facilitating the formation of ethyl esters.

Ethyl 3-ethylhexanoate's unique position within this group allows it to exhibit distinctive sensory properties while maintaining low toxicity levels, making it particularly valuable in flavor and fragrance applications.

Esterification Protocols for Laboratory-Scale Synthesis

The Fischer esterification reaction is the cornerstone of laboratory-scale synthesis for ethyl 3-ethylhexanoate. This acid-catalyzed process involves the condensation of 3-ethylhexanoic acid with ethanol under reflux conditions. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid to enhance electrophilicity, followed by nucleophilic attack by ethanol to form a tetrahedral intermediate. The reversible nature of this reaction necessitates strategies to shift equilibrium toward ester formation, such as the removal of water via azeotropic distillation or molecular sieves.

A typical laboratory procedure involves combining equimolar quantities of 3-ethylhexanoic acid and ethanol with 1–2% sulfuric acid by volume. The mixture undergoes reflux at 78–85°C for 4–6 hours, followed by neutralization with aqueous sodium bicarbonate to quench unreacted acid. Subsequent extraction with diethyl ether and drying over anhydrous magnesium sulfate yields crude ethyl 3-ethylhexanoate, which is purified via fractional distillation. Gas chromatography analysis of laboratory batches typically confirms purities exceeding 95%, with yields averaging 65–75% under optimized conditions.

Catalytic Systems for Industrial Production Optimization

Industrial-scale production of ethyl 3-ethylhexanoate employs intensified catalytic systems to enhance reaction kinetics and economic viability. While sulfuric acid remains the predominant homogeneous catalyst, recent advancements explore heterogeneous alternatives such as sulfonated carbon catalysts and acid-functionalized ionic liquids. These systems mitigate corrosion risks and simplify product separation, though sulfuric acid’s cost-effectiveness (≈$0.15/kg) and high turnover frequency (10^3–10^4 h⁻¹) maintain its dominance in bulk production.

Process optimization studies reveal that increasing catalyst concentration from 1% to 5% reduces reaction time by 40% while maintaining 98% selectivity toward the ester. Temperature modulation plays a critical role—elevating from 80°C to 120°C under pressurized conditions accelerates the reaction rate threefold but necessitates careful control to prevent thermal decomposition of reactants. Industrial reactors often employ cascade temperature profiles, starting at 100°C to initiate rapid esterification before lowering to 70°C during later stages to minimize side reactions.

Solvent Selection and Reaction Kinetics in Continuous Flow Processes

Continuous flow microreactor systems have revolutionized ethyl 3-ethylhexanoate production by enabling precise control over reaction parameters. Solvent-free operation predominates in these systems, as the miscibility of 3-ethylhexanoic acid and ethanol eliminates the need for auxiliary solvents. A Y-channel microreactor design with 20 parallel channels achieves 92% conversion at 25°C with a residence time of 12 seconds, compared to 8 hours in batch reactors.

The reaction kinetics follow a pseudo-first-order model under excess ethanol conditions, with a rate constant (k) of 0.018 s⁻¹ at 25°C. Increasing flow rates from 0.0062 × 10⁻⁶ m³/s to 1.85 × 10⁻⁶ m³/s enhances volumetric productivity from 0.28 g/h to 8.9 kg/h in scaled-up systems. Computational fluid dynamics simulations reveal that laminar flow regimes in microchannels (Reynolds number < 100) ensure uniform mixing without mechanical agitation, reducing energy consumption by 60% compared to stirred-tank reactors.

| Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |

|---|---|---|---|

| Reaction Time | 8 hours | 12 seconds | 2400× |

| Energy Consumption | 15 kWh/kg | 6 kWh/kg | 2.5× |

| Space-Time Yield | 0.4 kg/m³·h | 12.7 kg/m³·h | 32× |

| Catalyst Loading | 5 wt% | 1.2 wt% | 4.2× |

Role in Transition Metal Complex Formation for Polymerization Catalysts

Ethyl 3-ethylhexanoate derivatives serve as precursors for metal coordination complexes, particularly in polymerization catalysis. For example, chromium(III) tris(2-ethylhexanoate)—structurally analogous to complexes derived from ethyl 3-ethylhexanoate—demonstrates high activity in ethylene trimerization when paired with pyrrole ligands and co-catalysts like tri-n-octylaluminum (TNOA) [6]. The ethylhexanoate ligand’s branched alkyl chain enhances solubility in nonpolar media, facilitating homogeneous catalytic conditions.

Table 1: Comparative Performance of Ethylhexanoate-Based Catalysts in Ethylene Trimerization

| Metal Center | Ligand System | Co-Catalyst | Activity (g 1-C6/g Cr·hr) | Selectivity (%) |

|---|---|---|---|---|

| Cr(III) | Tris(2-ethylhexanoate) | TNOA | 105,328 | 99.21 |

| Cr(III) | Tris(3-ethylhexanoate) | TNOA* | ~98,000† | ~98† |

*Hypothetical data extrapolated from structural analogs [6].

†Predicted values based on steric and electronic modifications.

The coordination geometry of ethyl 3-ethylhexanoate-derived complexes is influenced by the ester’s ethyl branch at the third carbon. This branching introduces steric hindrance, which can modulate metal center accessibility and substrate binding kinetics. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) studies of analogous chromium complexes confirm octahedral coordination environments, with ester carbonyl groups acting as σ-donors [6].

Ligand Behavior in Organometallic Catalytic Cycles

In organometallic systems, ethyl 3-ethylhexanoate exhibits monodentate ligand behavior, coordinating via the carbonyl oxygen atom. This coordination mode is critical in stabilizing metal centers during catalytic cycles. For instance, zinc ethylhexanoate—a related compound—adopts a tetrahedral geometry where the ethylhexanoate ligands enhance electron density at the zinc center, promoting Lewis acid catalysis in polyurethane polymerization [5].

The ligand’s electronic effects are quantified through Hammett substituent constants (σm = +0.11 for the ethyl branch), indicating moderate electron-withdrawing character. This property fine-tunes the metal’s redox potential, as evidenced by cyclic voltammetry studies of cobalt-ethylhexanoate complexes, which show a 150 mV anodic shift compared to linear-chain analogs [7].

Mechanistic Insights:

- Oxidative Addition: Ethyl 3-ethylhexanoate stabilizes low-oxidation-state metals (e.g., Ni0) during substrate activation.

- Reductive Elimination: Steric bulk from the ethyl branch accelerates elimination steps by relieving torsional strain in transition states.

- Chain Transfer: In polymerization, the ester’s alkyl chain participates in β-hydrogen elimination, regulating molecular weight distributions [6].

Kinetic Studies of Transesterification Reactions

Ethyl 3-ethylhexanoate undergoes transesterification with alcohols under acid/base catalysis. Pseudo-first-order kinetics are observed when using excess methanol and sulfuric acid (0.1 M), with an apparent rate constant (kobs) of 2.4 × 10−4 s−1 at 60°C. The reaction follows a two-step mechanism:

- Protonation: Carbonyl oxygen protonation increases electrophilicity.

- Nucleophilic Attack: Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

Table 2: Kinetic Parameters for Transesterification of Ethyl 3-Ethylhexanoate

| Catalyst | [Catalyst] (M) | Temperature (°C) | kobs (s−1) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| H2SO4 | 0.1 | 60 | 2.4 × 10−4 | 68.3 |

| NaOCH3 | 0.05 | 80 | 5.1 × 10−4 | 54.9 |

Base-catalyzed routes exhibit lower activation energies due to direct deprotonation of the nucleophilic alcohol. Computational studies (DFT/B3LYP) reveal a transition state with partial negative charge development on the attacking alkoxide (−0.32 e), stabilized by electrostatic interactions with the ester’s alkyl chain [7].

Ethyl 3-ethylhexanoate undergoes hydrolysis in biological systems through nucleophilic attack at the ester carbonyl carbon, following the general addition-elimination mechanism typical of carboxylic acid esters [1]. The hydrolysis reaction proceeds via formation of a tetrahedral intermediate, which subsequently collapses to yield 3-ethylhexanoic acid and ethanol as products .

The kinetics of ester hydrolysis in biological environments are governed by the general rate equation:

$$ \text{Rate of hydrolysis} = k_h[\text{Ester}] $$

where $$ kh = kA[H^+] + kN + kB[OH^-] $$ [1]

This equation accounts for three distinct hydrolysis mechanisms: acid-catalyzed (kA), neutral (kN), and base-catalyzed (kB) pathways. Under physiological conditions, the neutral and base-catalyzed pathways typically dominate, with hydrolysis rates being generally first-order or pseudo-first-order [1].

For ethyl esters similar to ethyl 3-ethylhexanoate, experimental studies have demonstrated that hydrolysis rates are significantly influenced by pH conditions. The rate constant for ethyl acetate hydrolysis has been measured at approximately 0.003 min⁻¹ under controlled conditions [3] [4]. When extrapolated to biological pH ranges (7.0-7.4), the hydrolysis rate constants for branched ethyl esters typically range from 10⁻⁸ to 10⁻⁶ s⁻¹ [5].

In simulated biological fluids, the half-life of ethyl 3-ethylhexanoate is estimated to be in the range of several hours to days, depending on the specific environmental conditions. The branched structure of the 3-ethylhexanoic acid moiety may provide some steric hindrance that could reduce the hydrolysis rate compared to linear ethyl esters [1].

The temperature dependence of hydrolysis follows the Arrhenius equation, with activation energies typically ranging from 29-35 kJ/mol for simple ethyl esters [6]. At physiological temperature (37°C), the hydrolysis rate increases by approximately 2-3 fold compared to room temperature conditions [7].

Enzymatic Degradation Mechanisms by Esterase Family Proteins

Ethyl 3-ethylhexanoate is subject to enzymatic hydrolysis by carboxylesterase family proteins, which are serine hydrolases that catalyze the hydrolysis of ester bonds with broad substrate specificity [8]. The two major human carboxylesterase isoforms, CES1 and CES2, exhibit distinct substrate preferences based on the relative sizes of the acyl and alcohol substituents [8] [9].

The carboxylesterase mechanism involves a classical serine-histidine-aspartate catalytic triad [10]. The serine residue, activated by the histidine-aspartate pair, performs nucleophilic attack on the ester carbonyl carbon, forming a covalent acyl-enzyme intermediate. This tetrahedral intermediate is stabilized by an oxyanion hole formed by backbone amide groups [10]. Subsequent nucleophilic attack by water, facilitated by the histidine residue, releases the carboxylic acid product and regenerates the free enzyme [10].

For ethyl 3-ethylhexanoate, the substrate specificity is influenced by the molecular structure. CES1 typically prefers substrates with small alcohol groups and bulky acyl groups, while CES2 favors substrates with large alcohol groups and small acyl groups [8]. Given that ethyl 3-ethylhexanoate contains a relatively small ethyl alcohol group and a moderately branched acyl group, it is likely to be preferentially hydrolyzed by CES1 [8].

Kinetic parameters for similar branched fatty acid ethyl esters have been reported. For short-chain fatty acid esters (C2-C4), Km values typically range from 0.1-2.0 mM, with kcat values between 10-100 s⁻¹ [11]. The catalytic efficiency (kcat/Km) for ethyl esters of branched fatty acids is generally lower than for linear esters due to steric hindrance effects [11].

The substrate affinity of carboxylesterases for branched ethyl esters decreases with increasing chain length and branching. Studies on esterase substrate specificity have shown that the enzyme activity is highest for substrates with chain lengths up to C10, with minimal activity detected for longer chain substrates [11]. The Km values increase with increasing acyl chain length, confirming higher specificity for short-chain fatty acids [11].

Environmental factors significantly influence enzymatic activity. The pH optimum for most carboxylesterases is around pH 7.0-8.0, with activity declining sharply outside this range [11]. Temperature effects follow typical enzyme kinetics, with optimal activity around 37°C for mammalian enzymes [11]. The presence of organic solvents, even at low concentrations, can affect enzyme stability and activity [12].

Metabolic Fate of 2-Ethylhexanoic Acid Derivatives

The hydrolysis of ethyl 3-ethylhexanoate yields 3-ethylhexanoic acid, which undergoes similar metabolic pathways to the structurally related 2-ethylhexanoic acid. The metabolic fate involves multiple oxidative pathways primarily mediated by cytochrome P450 enzymes and phase II conjugation reactions [13] [14].

The primary metabolic pathway involves omega-oxidation, where the terminal methyl group of the hexanoic acid chain is hydroxylated to form the corresponding hydroxyhexanoic acid derivative [13] [14]. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2A, CYP2B, CYP2D, and CYP3A families [15]. The hydroxylated product can be further oxidized to form the corresponding dicarboxylic acid [13] [14].

Metabolic Pathways Table

| Metabolic Pathway | Primary Enzymes | Metabolite Products | Relative Abundance |

|---|---|---|---|

| Omega-oxidation | CYP2A, CYP2B, CYP3A | 6-hydroxy-3-ethylhexanoic acid | Major (>50%) |

| Omega-1 oxidation | CYP enzymes | 5-hydroxy-3-ethylhexanoic acid | Minor (10-20%) |

| Beta-oxidation | Acyl-CoA oxidase | Shortened fatty acids | Variable |

| Glucuronidation | UGT enzymes | Glucuronide conjugates | Major (20-30%) |

Beta-oxidation represents another significant metabolic pathway, particularly for the longer-chain segments of the molecule [16]. This process involves sequential removal of two-carbon units from the carboxyl end of the fatty acid chain, producing acetyl-CoA units that can enter central metabolic pathways [16]. The branched nature of 3-ethylhexanoic acid may require additional enzymatic steps to handle the branch point during beta-oxidation [14].

Phase II conjugation reactions play a crucial role in the elimination of 2-ethylhexanoic acid derivatives. Glucuronidation is the predominant conjugation pathway, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes [17]. The glucuronidation process shows species-specific variations, with the highest activity observed in dog and rat liver microsomes, and lower activities in human and rabbit systems [17]. The Km and Vmax values for 2-ethylhexanoic acid glucuronidation are similar for both enantiomers, indicating no stereoselectivity in the conjugation process [17].

The elimination kinetics of 2-ethylhexanoic acid derivatives follow first-order kinetics with half-lives ranging from 3-6 hours in humans [18]. Dermal absorption results in slower elimination kinetics, with peak blood levels occurring 5.7 hours after application and a half-life of 3.2 hours [18]. The conjugated metabolites are primarily excreted in urine, with peak elimination occurring within 8 hours of exposure [13].

Minor metabolic pathways include the formation of unsaturated fatty acid derivatives through cytochrome P450-mediated desaturation reactions [15]. These pathways produce terminal olefins such as 2-ethyl-5-hexenoic acid, which have been identified in both rat and human liver microsomal studies [15]. The formation of these unsaturated metabolites is enhanced by phenobarbital induction and inhibited by various cytochrome P450 inhibitors [15].